4-(Aminoiminomethyl)phenylalanine
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Overview
Description
4-(Aminoiminomethyl)phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an aminoiminomethyl group attached to the phenyl ring of phenylalanine. Phenylalanine itself is a precursor for several important biomolecules, including neurotransmitters like dopamine and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of nucleophilic substitution reactions where phenylalanine is reacted with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps like purification and crystallization to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminoiminomethyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
4-(Aminoiminomethyl)phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to neurotransmitters.
Industry: Utilized in the production of biopolymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Aminoiminomethyl)phenylalanine involves its conversion into active metabolites that interact with various molecular targets. For instance, it can be converted into neurotransmitters like dopamine, which then act on specific receptors in the brain to exert their effects . The pathways involved include enzymatic reactions that facilitate the conversion of this compound into its active forms .
Comparison with Similar Compounds
Phenylalanine: The parent compound, essential for protein synthesis.
Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters.
Tryptophan: An essential amino acid that serves as a precursor for serotonin
Uniqueness: 4-(Aminoiminomethyl)phenylalanine is unique due to the presence of the aminoiminomethyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar amino acids .
Properties
CAS No. |
52820-75-4 |
---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-carbamimidoylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13N3O2/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H3,12,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
XPRCPVGCTGELMN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=N)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=N)N |
Origin of Product |
United States |
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